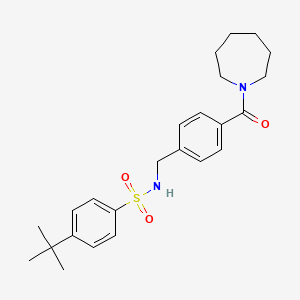

![molecular formula C16H17N5O3S B2616563 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034523-28-7](/img/structure/B2616563.png)

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, a sulfonyl group, and a pyrrolo[3,2,1-ij]quinolin-4(2H)-one moiety .

Synthesis Analysis

The synthesis of similar compounds often involves the use of click chemistry, a type of chemical reaction that joins small units together in a wide variety of ways . In particular, the 1,2,3-triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition . The azetidine ring can be formed using a cycloaddition strategy .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks in the 1H-NMR spectrum .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,3-triazole and azetidine rings, as well as the sulfonyl and pyrrolo[3,2,1-ij]quinolin-4(2H)-one moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, they are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Researchers have developed various methods for the synthesis of complex organic compounds, including pyrroles and quinolines, which are structurally related to the compound . For instance, Miura et al. (2013) demonstrated the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, using nickel(0) catalysis. This method efficiently produces isopyrroles, which are further converted to polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013). Similarly, Nanjappa et al. (2015) described the synthesis of novel pyrrolo[1,2-a]quinoline derivatives showing antioxidant and antiproliferative properties, utilizing 4-(1,3-dioxolan-2-yl)quinoline and different phenacyl bromides in a two-step process (Nanjappa, Hanumanthappa, Nagendrappa, Ganapathy, Shruthi, More, Jose, Sowmya, & Kulkarni, 2015).

Biological Applications

The synthesized compounds exhibit significant biological activities. For example, compounds with pyrrolo[1,2-a]quinoline structures were found to have antimicrobial, antiproliferative, and antioxidant properties. The study by Nanjappa et al. (2015) highlighted one compound with excellent scavenging activity and another demonstrating good antiproliferative activity as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting specific biological pathways (Nanjappa et al., 2015).

Wirkmechanismus

Target of action

Compounds containing the 1,2,3-triazol-1-yl motif have appeared with increasing regularity over the last decade . This class of ligands has been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of action

The anticancer activity of molecules containing the triazole moiety is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Biochemical pathways

Compounds with similar structures have been used in the formation of dendritic and polymeric networks .

Pharmacokinetics

Similar compounds have been used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

Result of action

Similar compounds have been used in the formation of dendritic and polymeric networks .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities. Given the promising results seen with similar compounds, it would be interesting to investigate its potential as an anticancer agent . Additionally, further studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Eigenschaften

IUPAC Name |

6-[3-(triazol-1-yl)azetidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c22-15-2-1-11-7-14(8-12-3-5-20(15)16(11)12)25(23,24)19-9-13(10-19)21-6-4-17-18-21/h4,6-8,13H,1-3,5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHHDTWPQKAODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC(C4)N5C=CN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

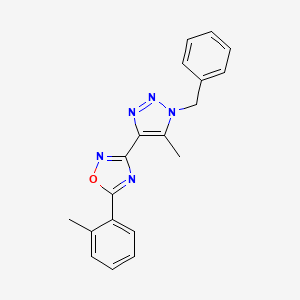

![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)

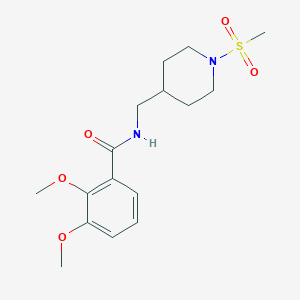

![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)

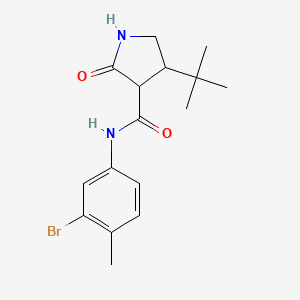

![2-Chloro-1-[4-(2-hydroxypropyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B2616489.png)

![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)

![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)

![3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)

![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616498.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)

![2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2616502.png)